c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]
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Overview
Description
The compound C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] is a cyclic peptide composed of the amino acids threonine, tyrosine, threonine, histidine, D-naphthylalanine, arginine, tryptophan, threonine, isoleucine, and proline. This peptide sequence is known for its potential biological activities and is often studied for its interactions with various receptors in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving:
Automated Synthesis: Using robotic systems to automate the repetitive steps of SPPS.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as tryptophan and tyrosine, using reagents like hydrogen peroxide or peracids.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of oxidized tryptophan or tyrosine derivatives, while reduction may yield peptides with reduced disulfide bonds.
Scientific Research Applications
C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: has several scientific research applications, including:
Chemistry: Studying peptide synthesis methods and peptide bond formation.
Biology: Investigating peptide-receptor interactions and signal transduction pathways.
Medicine: Exploring potential therapeutic applications, such as receptor agonists or antagonists.
Industry: Developing peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro] involves its interaction with specific receptors, such as the melanocortin receptor 4 (MC4R). This receptor is involved in energy homeostasis and somatic growth. The peptide binds to the receptor, activating G proteins that stimulate adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- C[Thr-Tyr-Thr-His-DPhe-Arg-Trp-Thr-Ile-Pro]
- C[Thr-Tyr-Thr-His-DNal-Arg-Trp-Thr-Ile-Pro]
- C[Thr-Tyr-Thr-His-DTrp-Arg-Trp-Thr-Ile-Pro]
Uniqueness
C[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]: is unique due to the presence of D-naphthylalanine, which imparts distinct structural and functional properties compared to other similar peptides. This modification can enhance binding affinity and specificity for certain receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C68H88N16O14 |
---|---|
Molecular Weight |
1353.5 g/mol |
IUPAC Name |
2-[3-[(3R,6R,9R,12S,15R,18S,21S,24S,27S,30R)-3-[(2R)-butan-2-yl]-6,21,27-tris[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-18-(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-15-(naphthalen-1-ylmethyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propyl]guanidine |
InChI |
InChI=1S/C68H88N16O14/c1-6-35(2)54-67(98)84-27-13-21-53(84)63(94)83-56(37(4)86)65(96)78-49(28-39-22-24-44(88)25-23-39)61(92)81-55(36(3)85)64(95)79-52(31-43-33-71-34-74-43)60(91)77-50(29-41-16-11-15-40-14-7-8-17-45(40)41)59(90)75-48(20-12-26-72-68(69)70)58(89)76-51(62(93)82-57(38(5)87)66(97)80-54)30-42-32-73-47-19-10-9-18-46(42)47/h7-11,14-19,22-25,32-38,48-57,73,85-88H,6,12-13,20-21,26-31H2,1-5H3,(H,71,74)(H,75,90)(H,76,89)(H,77,91)(H,78,96)(H,79,95)(H,80,97)(H,81,92)(H,82,93)(H,83,94)(H4,69,70,72)/t35-,36-,37-,38-,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-/m1/s1 |
InChI Key |
JUOTYAXVJMXIJJ-RTWQMTKCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)[C@@H](C)O)CC8=CC=C(C=C8)O)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC6=CC=CC=C65)CC7=CN=CN7)C(C)O)CC8=CC=C(C=C8)O)C(C)O |
Origin of Product |
United States |
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